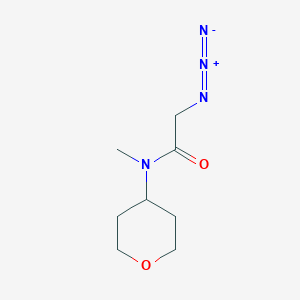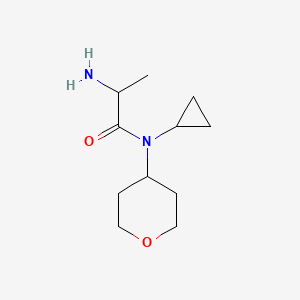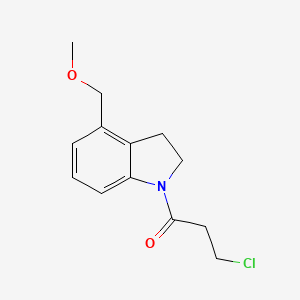
3-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one is a compound known for its significant relevance in organic chemistry and potential applications in various scientific fields. This compound, owing to its unique chemical structure, has garnered interest for its synthesis and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically starts with readily available precursors such as indoline and methoxymethyl chloride.
Reaction Conditions: A common method involves chlorination of indoline using thionyl chloride to introduce the chlorine atom at the desired position
Purification: Following the reaction, the compound is usually purified via crystallization or column chromatography to achieve high purity.
Industrial Production Methods:
Scaling Up: In an industrial setting, the synthesis is scaled up by optimizing reaction conditions, utilizing continuous flow reactors, and ensuring the availability of raw materials.
Environmental Considerations: Industrial production emphasizes minimizing waste and recycling solvents to adhere to green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming oxidized derivatives which may be analyzed for enhanced or altered bioactivity.
Reduction: Reduction of the compound can lead to the formation of various reduced analogs, contributing to the exploration of its chemical versatility.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides under appropriate conditions (basic/acidic).
Major Products Formed:
Oxidized Forms: Products of oxidation with varying degrees of oxygen incorporation.
Reduced Forms: Reduction products with altered hydrogen content.
Substituted Derivatives: Various functionalized products depending on the substituents introduced.
Chemistry:
Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Reaction Mechanisms: Studied for understanding reaction pathways and mechanisms.
Biology:
Biological Assays: Utilized in various assays to understand its interaction with biological targets.
Medicine:
Drug Development: Explored for potential therapeutic applications due to its structural properties.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion profiles.
Industry:
Material Science: Investigated for potential use in developing new materials or coatings.
Molecular Targets and Pathways:
Enzymatic Interactions: The compound may act on specific enzymes, modifying their activity.
Signal Pathways: Can influence various cellular signaling pathways, leading to altered cellular responses.
Comparison Criteria:
Structural Uniqueness: Compared to other indoline derivatives, this compound has a unique combination of a chlorine atom and a methoxymethyl group which could contribute to distinct chemical and biological properties.
Functional Group Variations: Differences in functional groups lead to varying reactivities and applications.
Comparison with Similar Compounds
1-(4-(Methoxymethyl)indolin-1-yl)propan-2-one: Lacks the chlorine atom, which affects its reactivity.
3-Chloro-1-(4-hydroxyindolin-1-yl)propan-1-one: Substitution of the methoxymethyl group with a hydroxy group, leading to different chemical behavior.
1-(4-(Ethoxymethyl)indolin-1-yl)propan-3-one: Variation in alkyl group affects solubility and reactivity.
Properties
IUPAC Name |
3-chloro-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-9-10-3-2-4-12-11(10)6-8-15(12)13(16)5-7-14/h2-4H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUKWTWZNLSECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C2CCN(C2=CC=C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


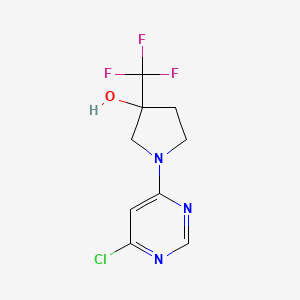
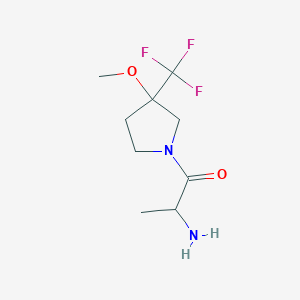
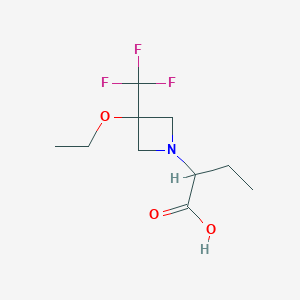
![(5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1490274.png)
![9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1490276.png)

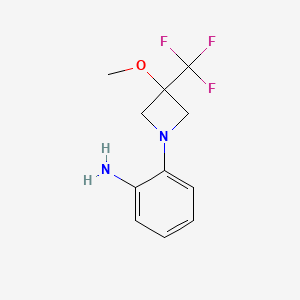
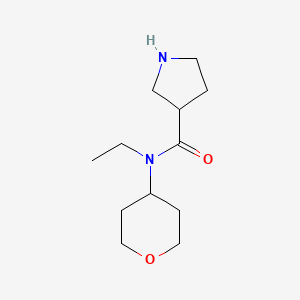
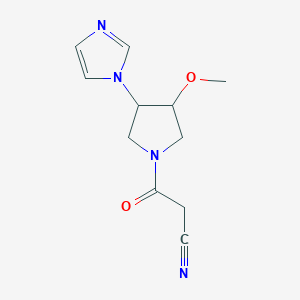
![3-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B1490286.png)
![3-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropanenitrile](/img/structure/B1490287.png)
![2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol](/img/structure/B1490288.png)
